5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydroxy, methyl, and benzoxazolyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-amino-6-methylbenzoxazole under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzyme activity. Additionally, its aromatic structure allows it to intercalate with DNA, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- 2-Hydroxy-5-methylphenyl derivatives
Uniqueness
5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its combination of hydroxy, methyl, and benzoxazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methylphenol |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-9-18-20(10-13)27-22(24-18)17-8-7-16(11-19(17)25)23-12-15-5-3-4-14(2)21(15)26/h3-12,25-26H,1-2H3 |
InChI Key |
NHIVFGHQFVBJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=CC=CC(=C4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.